![molecular formula C16H18N2O6 B1244826 Cappariloside A](/img/structure/B1244826.png)
Cappariloside A
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Overview
Description
Cappariloside A is a member of indoles. It derives from an indole-3-acetonitrile.
Scientific Research Applications
Antiviral and Anti-Inflammatory Effects
Cappariloside A, a chemically synthesized compound, has been shown to exhibit broad-spectrum antiviral efficacy, particularly against influenza viruses such as H1N1 and H3N2. It effectively inhibits virus replication and significantly reduces the expressions of pro-inflammatory factors in host cells induced by influenza virus. The potential antiviral mechanism of Cappariloside A is through inhibiting the activation of the host IFN signaling pathway (Li et al., 2018).
Medicinal Uses of Capparis Spinosa
Capparis spinosa, the plant from which Cappariloside A is derived, has a wide range of traditional medicinal applications. Its parts are used for treating various diseases such as diabetes, skin disease, kidney disease, liver disease, rheumatism, and ulcers. The fruit and leaves of this plant have shown anti-diabetic, anti-obesity, cholesterol-lowering, and anti-hypertensive effects. Moreover, its roots, fruits, stem barks, and shoots have antimicrobial effects, and its leaves, roots, and fruits contain anti-inflammatory activity (Shahrajabian et al., 2021).
Larvicidal Effects
Cappariloside A, along with cappariloside B, has been found to exhibit strong larvicidal effects against Aedes aegypti larvae, which are vectors for diseases like dengue fever. This indicates the potential of Cappariloside A as a larvicide agent, contributing to vector control in disease prevention (Nobsathian et al., 2018).
properties
Product Name |
Cappariloside A |
---|---|
Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H18N2O6/c17-5-4-8-6-18-9-2-1-3-10(12(8)9)23-16-15(22)14(21)13(20)11(7-19)24-16/h1-3,6,11,13-16,18-22H,4,7H2/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
ZVFUTZQNUQUJLW-YMILTQATSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=CN2)CC#N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=CN2)CC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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